6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 exerts its pharmacological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the NF-κB inhibitor protein IκBα. By preventing the degradation of IκBα, this compound 11-7082 effectively blocks the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation. Additionally, this compound 11-7082 has been shown to directly bind to and modify the activity of various proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In cancer cells, it can induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells, such as macrophages, are also affected by this compound 11-7082, as it can inhibit their activation and cytokine production. In animal models, this compound 11-7082 has been shown to reduce inflammation, improve insulin sensitivity, and protect against various diseases such as colitis and atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in laboratory experiments is its specificity for inhibiting the IKK complex and NF-κB signaling pathway. This allows researchers to investigate the role of NF-κB in various diseases and test the efficacy of this compound 11-7082 as a potential therapeutic agent. However, it is important to note that this compound 11-7082 can also affect other signaling pathways and proteins, which may complicate the interpretation of results. Additionally, the solubility and stability of this compound 11-7082 can be challenging, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are numerous future directions for research on 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082. One area of interest is the development of more stable and potent analogs of this compound 11-7082 with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the effects of this compound 11-7082 on other signaling pathways and proteins, and to investigate its potential in treating various diseases such as Alzheimer's disease and viral infections. Finally, the use of this compound 11-7082 in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
Conclusion
In conclusion, this compound 11-7082 is a small molecule inhibitor that has shown promise in treating various diseases through its inhibition of the IKK complex and NF-κB signaling pathway. Its specificity and potency make it a valuable tool for investigating the role of NF-κB in disease pathogenesis and testing the efficacy of this compound 11-7082 as a potential therapeutic agent. While there are limitations and challenges associated with using this compound 11-7082 in laboratory experiments, its potential in treating various diseases and its numerous future directions for research make it an exciting area of study.
Synthesis Methods
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can be synthesized using a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 6-bromo-2-hydroxychromone, followed by the addition of p-toluenesulfonyl chloride and triethylamine to form the final product. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting tumor growth and survival. By inhibiting NF-κB, this compound 11-7082 can induce cell death and sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, this compound 11-7082 has also been investigated for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as modulate the activity of immune cells such as macrophages and T cells. These effects make this compound 11-7082 a promising candidate for treating various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
6-bromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClFO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIVTOCMKIABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClFO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.